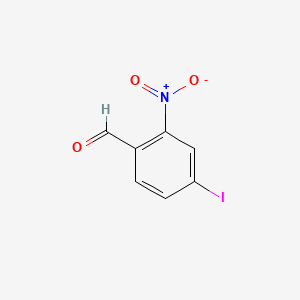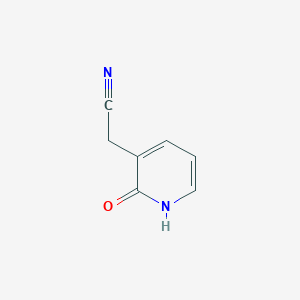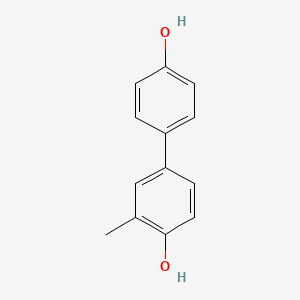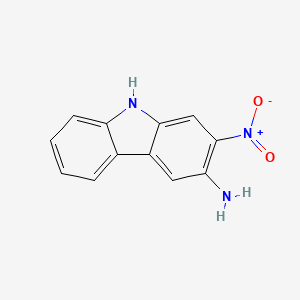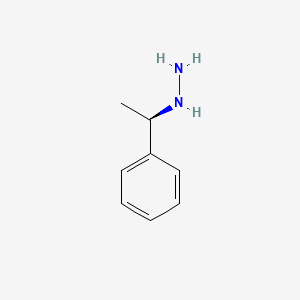
Hydrazine, ((1R)-1-phenylethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hydrazine is an inorganic compound with the chemical formula N2H4 . It is a simple pnictogen hydride, and is a colorless flammable liquid with an ammonia-like odor . Hydrazine is highly toxic unless handled in solution . The compound “Hydrazine, ((1R)-1-phenylethyl)-” would be a derivative of hydrazine where one of the hydrogen atoms is replaced by a (1R)-1-phenylethyl group .
Synthesis Analysis
The synthesis of hydrazine derivatives often involves the reaction of hydrazine with a carbonyl compound to form a hydrazone . This is a variation of the imine forming reaction . In a recent study, hydrazine was synthesized through the direct electrochemical oxidation of ammonia . In another study, hydrazine hydrate played multiple roles, such as a dissolving agent, reductant, and structure-directing agent, in the hydrothermal synthesis of NiTe and NiTe2 nanorods .Molecular Structure Analysis
The molecular structure of hydrazine is characterized by a single bond between the two nitrogen atoms, with each nitrogen atom also bonded to two hydrogen atoms . The structure of “Hydrazine, ((1R)-1-phenylethyl)-” would be similar, but with one of the hydrogen atoms replaced by a (1R)-1-phenylethyl group .Chemical Reactions Analysis
Hydrazine can undergo a number of chemical reactions. One notable reaction is the Wolff-Kishner reduction, where hydrazine reacts with a carbonyl compound to form a hydrazone, which can then be converted to an alkane .Physical And Chemical Properties Analysis
Hydrazine is a colorless, fuming, oily liquid . It has an ammonia-like odor and is miscible with water . The physical and chemical properties of “Hydrazine, ((1R)-1-phenylethyl)-” would be expected to be similar, but could vary depending on the specific properties of the (1R)-1-phenylethyl group.Mécanisme D'action
Safety and Hazards
Orientations Futures
There is ongoing research into the reaction kinetics of hydrazine-based self-ignition propellants . Additionally, there is interest in developing safer and more efficient rocket propulsion systems . The use of computational chemistry theory to analyze hydrazine-based fuels’ combustion and decomposition properties is also being explored .
Propriétés
Numéro CAS |
60325-13-5 |
|---|---|
Nom du produit |
Hydrazine, ((1R)-1-phenylethyl)- |
Formule moléculaire |
C8H12N2 |
Poids moléculaire |
136.19 g/mol |
Nom IUPAC |
[(1R)-1-phenylethyl]hydrazine |
InChI |
InChI=1S/C8H12N2/c1-7(10-9)8-5-3-2-4-6-8/h2-7,10H,9H2,1H3/t7-/m1/s1 |
Clé InChI |
HHRZAEJMHSGZNP-SSDOTTSWSA-N |
SMILES isomérique |
C[C@H](C1=CC=CC=C1)NN |
SMILES |
CC(C1=CC=CC=C1)NN |
SMILES canonique |
CC(C1=CC=CC=C1)NN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



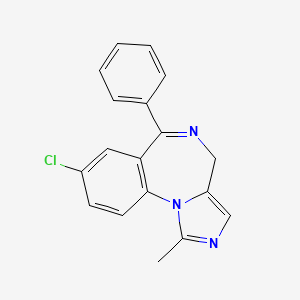
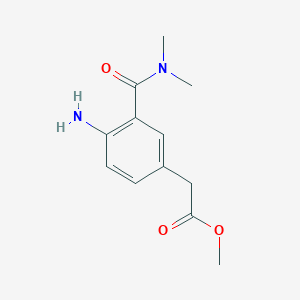

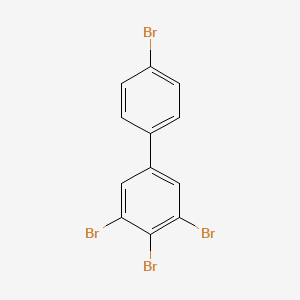
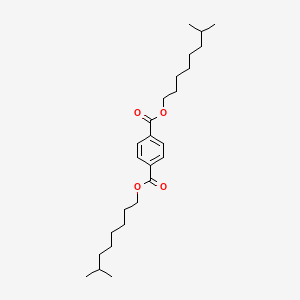
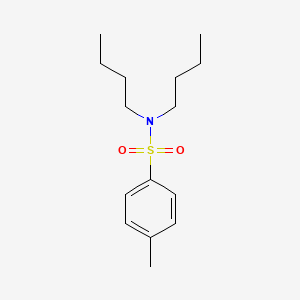
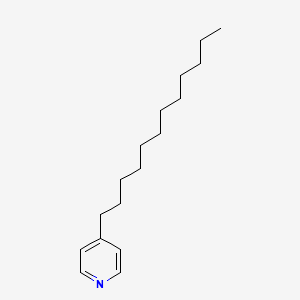
![2-Isopropylpyrazolo[1,5-a]pyridine](/img/structure/B3191979.png)
